molecular formula C17H17FN2OS B5858372 3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol

3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol

Cat. No. B5858372
M. Wt: 316.4 g/mol
InChI Key: PUWCQBCYVWLLNE-UHFFFAOYSA-N
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Description

3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol, also known as SB-206553, is a chemical compound that belongs to the class of phenylpiperazines. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.

Mechanism of Action

The mechanism of action of 3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol involves the selective blockade of 5-HT2C receptors, which are predominantly expressed in the central nervous system. This blockade leads to an increase in the release of dopamine and norepinephrine, which are responsible for the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects:
Several studies have shown that this compound has significant biochemical and physiological effects on the central nervous system. These effects include an increase in the release of dopamine and norepinephrine, which are responsible for the anxiolytic and antidepressant effects of this compound. Additionally, this compound has been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the stress response.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol is its selectivity towards 5-HT2C receptors, which makes it an ideal candidate for studying the role of these receptors in various neurological disorders. Additionally, this compound has a long half-life, which allows for prolonged exposure to the drug in lab experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in lab experiments.

Future Directions

There are several future directions for the research and development of 3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol. One of the significant areas of interest is the potential therapeutic applications of this compound in various neurological disorders, including anxiety, depression, and schizophrenia. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on the central nervous system. Finally, the development of more water-soluble analogs of this compound could improve its administration in lab experiments.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various neurological disorders. Its selectivity towards 5-HT2C receptors and long half-life make it an ideal candidate for studying the role of these receptors in various neurological disorders. Further research is needed to elucidate the mechanism of action of this compound and its effects on the central nervous system.

Synthesis Methods

The synthesis of 3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol involves the reaction of 4-(4-fluorophenyl)-1-piperazinecarbothioamide with 2-hydroxybenzaldehyde in the presence of a base. The resulting compound is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia. Several studies have shown that this compound acts as a selective 5-HT2C receptor antagonist, which is responsible for its anxiolytic and antidepressant effects.

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(3-hydroxyphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2OS/c18-14-4-6-15(7-5-14)19-8-10-20(11-9-19)17(22)13-2-1-3-16(21)12-13/h1-7,12,21H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWCQBCYVWLLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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